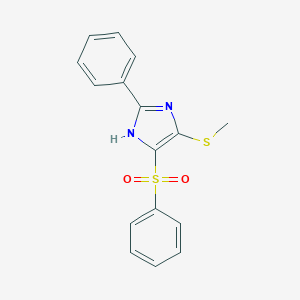
2,5-dichloro-N-(tetrahydrofuran-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-(tetrahydrofuran-2-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmaceutical agent. This compound is a benzamide derivative with a tetrahydrofuran-2-ylmethyl group attached to the benzene ring. In
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(tetrahydrofuran-2-ylmethyl)benzamide is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the suppression of cancer cell growth and ultimately, cell death.
Biochemical and Physiological Effects
Studies have shown that 2,5-dichloro-N-(tetrahydrofuran-2-ylmethyl)benzamide has a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in breast cancer cells. Additionally, the compound has been shown to inhibit the migration and invasion of cancer cells, which may prevent the spread of cancer throughout the body.
Advantages and Limitations for Lab Experiments
One advantage of using 2,5-dichloro-N-(tetrahydrofuran-2-ylmethyl)benzamide in lab experiments is its specificity for breast cancer cells. This makes it a promising candidate for targeted cancer therapy. However, the compound has limitations in terms of its solubility and stability, which may affect its efficacy in vivo.
Future Directions
There are a number of future directions for research on 2,5-dichloro-N-(tetrahydrofuran-2-ylmethyl)benzamide. One direction is to further investigate its mechanism of action and identify the specific enzymes that it inhibits. This could lead to the development of more targeted cancer therapies. Additionally, researchers could explore the potential of this compound in combination with other anticancer agents to enhance its efficacy. Finally, studies could be conducted to optimize the synthesis of this compound, with the goal of improving its solubility and stability.
Synthesis Methods
The synthesis of 2,5-dichloro-N-(tetrahydrofuran-2-ylmethyl)benzamide involves the reaction of 2,5-dichlorobenzoyl chloride with tetrahydrofuran-2-methanol in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
2,5-dichloro-N-(tetrahydrofuran-2-ylmethyl)benzamide has been studied for its potential as a pharmaceutical agent. It has been found to have anticancer properties, specifically in the treatment of breast cancer. Studies have shown that this compound inhibits the growth and proliferation of breast cancer cells, making it a promising candidate for further research.
properties
Product Name |
2,5-dichloro-N-(tetrahydrofuran-2-ylmethyl)benzamide |
|---|---|
Molecular Formula |
C12H13Cl2NO2 |
Molecular Weight |
274.14 g/mol |
IUPAC Name |
2,5-dichloro-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C12H13Cl2NO2/c13-8-3-4-11(14)10(6-8)12(16)15-7-9-2-1-5-17-9/h3-4,6,9H,1-2,5,7H2,(H,15,16) |
InChI Key |
VZGQPEWUNFQTLQ-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-fluorophenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)sulfanyl]acetamide](/img/structure/B258887.png)
![5,6-Dimethyl-3-(4-methylphenyl)-2-(2-morpholin-4-ylethylsulfanyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B258889.png)
![5,6-dimethyl-N-(2-methylcyclohexyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B258890.png)

![4-(4-Fluoro-phenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B258897.png)
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B258899.png)
![7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione](/img/structure/B258903.png)
![(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B258904.png)
![3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione](/img/structure/B258905.png)
![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide](/img/structure/B258907.png)

![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile](/img/structure/B258911.png)

![4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B258914.png)